molecular formula C18H17ClN4O4S B12765103 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 50978-79-5

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B12765103
CAS No.: 50978-79-5
M. Wt: 420.9 g/mol
InChI Key: ZPRGZCDOVOUNJZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylsulphonyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves multiple steps. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenyl and ethylsulphonyl groups through substitution reactions. The final step involves the azo coupling reaction to introduce the hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-((5-(methylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
  • 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Uniqueness

2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unique due to the specific combination of functional groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

50978-79-5

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H17ClN4O4S/c1-3-28(26,27)14-7-8-16(24)15(10-14)20-21-17-11(2)22-23(18(17)25)13-6-4-5-12(19)9-13/h4-10,17,24H,3H2,1-2H3

InChI Key

ZPRGZCDOVOUNJZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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